molecular formula C8H5N3 B1372439 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile CAS No. 1190319-59-5

1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Cat. No. B1372439
CAS RN: 1190319-59-5
M. Wt: 143.15 g/mol
InChI Key: YXRXDHOADGVRRL-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is a heterocyclic compound with the empirical formula C8H5N3 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is 1S/C8H5N3/c9-3-6-4-10-5-8-7(6)1-2-11-8/h1-2,4-5,11H . The molecular weight is 143.15 .


Physical And Chemical Properties Analysis

1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is a solid substance . The storage temperature is recommended to be at room temperature .

Scientific Research Applications

Oncology

1H-pyrrolo[2,3-c]pyridine-4-carbonitrile shows promise in oncology research due to its potential as a scaffold for developing anticancer agents . Its structure can be modified to target specific cancer-related pathways, such as carbonic anhydrase IX inhibitors, which are relevant in hypoxic tumor environments .

Neuroscience

The compound’s ability to cross the blood-brain barrier makes it a candidate for neurological studies. It could be used to develop treatments for neurodegenerative diseases or as a tool to understand neuronal signaling pathways .

Immunology

In immunological research, 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile could be utilized to study immune responses at the molecular level. It may help in designing molecules that modulate immune cell activity, which is crucial in conditions like autoimmune diseases .

Pharmacology

This compound has potential applications in pharmacology, particularly in the design of drugs with improved pharmacokinetic properties. Its structure could be key in developing new medications with better absorption, distribution, metabolism, and excretion (ADME) profiles .

Chemistry

1H-pyrrolo[2,3-c]pyridine-4-carbonitrile serves as a versatile building block in synthetic chemistry. It can be used to synthesize complex molecules for various applications, including materials science and catalysis .

Medicinal Chemistry

The compound is significant in medicinal chemistry for drug design and discovery. It can be incorporated into molecules that interact with specific biological targets, leading to the development of new therapeutic agents .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . The hazard statements include H301 (Harmful if swallowed), H311 (Harmful in contact with skin), and H331 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician (P301 + P310) .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-3-6-4-10-5-8-7(6)1-2-11-8/h1-2,4-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRXDHOADGVRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676545
Record name 1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

CAS RN

1190319-59-5
Record name 1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 g, 5.08 mmol) in NMP (20 mL) under an argon atmosphere was added Zn(CN)2 (1.19 g, 10.15 mmol) and Pd(PPh3)4 (0) (590 mg, 0.51 mmol). The mixture was heated at 100° C. for 18 h. The reaction mixture was partitioned between EtOAc (300 mL) and water (50 mL). The organic layer was washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by SiO2 chromatography eluting with petroleum ether:EtOAc (1:1) to afford 618 mg (85.1%) of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile as yellow solid. MS (ESI): m/z=144.3 [M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
catalyst
Reaction Step One
Quantity
590 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-1H-pyrrolo[2,3-c]pyridine (320 mg, 1.62 mmol), Pd(dppf)Cl2 (131 mg, 0.179 mmol), zinc cyanide (190 mg, 1.62 mmol), and zinc powder (21 mg, 0.324 mmol) in DMF (20 mL) was stirred at 120° C. for 2 h. The reaction mixtue was cooled to RT and H2O (100 mL) was added. The reaction mixture extracted with EtOAc (3×50 mL). The organic layers were concentrated tinder reduced pressure and the crude residue was purified by SiO2 chromatography eluting with petroleum ether/EtOAc (1:1) to afford 232 mg (99.8%) of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile as yellow solid: MS (ESI) m/z: 144.2 [M+1]+.
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
131 mg
Type
catalyst
Reaction Step One
Quantity
190 mg
Type
catalyst
Reaction Step One
Name
Quantity
21 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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